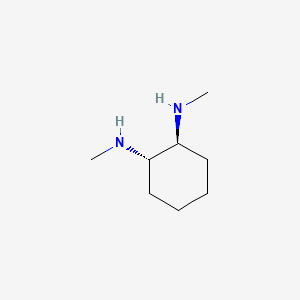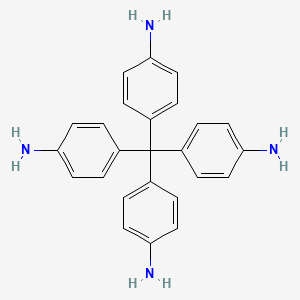
テトラキス(4-アミノフェニル)メタン
概要
説明
Tetrakis(4-aminophenyl)methane is an organic compound with the chemical formula C25H24N4. It is a tetrahedral molecule consisting of a central carbon atom bonded to four 4-aminophenyl groups. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
科学的研究の応用
Tetrakis(4-aminophenyl)methane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of covalent organic frameworks (COFs) and porous polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(4-aminophenyl)methane can be synthesized through the reduction of tetrakis(4-nitrophenyl)methane. The process involves dissolving tetrakis(4-nitrophenyl)methane in tetrahydrofuran and adding Raney nickel as a catalyst. Hydrazine monohydrate is then slowly added to the solution, and the mixture is refluxed for several hours. The resulting product is filtered, washed with ethanol, and dried to obtain tetrakis(4-aminophenyl)methane .
Industrial Production Methods
While specific industrial production methods for tetrakis(4-aminophenyl)methane are not widely documented, the synthesis process typically involves large-scale reduction reactions using similar reagents and conditions as those described for laboratory synthesis. The scalability of the process depends on the availability of raw materials and the efficiency of the reduction reaction.
化学反応の分析
Types of Reactions
Tetrakis(4-aminophenyl)methane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine monohydrate and Raney nickel are commonly used for reduction reactions.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Tetrakis(4-nitrophenyl)methane.
Reduction: Various reduced derivatives depending on the extent of reduction.
Substitution: Substituted derivatives with different functional groups replacing the amino groups.
作用機序
The mechanism of action of tetrakis(4-aminophenyl)methane involves its ability to form stable tetrahedral structures. The amino groups can participate in hydrogen bonding and other interactions, making the compound useful in the formation of complex molecular architectures. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules[5][5].
類似化合物との比較
Similar Compounds
Tetrakis(4-nitrophenyl)methane: A precursor used in the synthesis of tetrakis(4-aminophenyl)methane.
Tetraphenylmethane: A structurally similar compound with phenyl groups instead of aminophenyl groups.
Tetrakis(4-formylphenyl)methane: Another derivative used in the synthesis of covalent organic frameworks.
Uniqueness
Tetrakis(4-aminophenyl)methane is unique due to its tetrahedral structure and the presence of four amino groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
IUPAC Name |
4-[tris(4-aminophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H,26-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHGLSRCOBIHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473903 | |
| Record name | TETRAKIS(4-AMINOPHENYL)METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60532-63-0 | |
| Record name | 4,4′,4′′,4′′′-Methanetetrayltetrakis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60532-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TETRAKIS(4-AMINOPHENYL)METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(4-aminophenyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

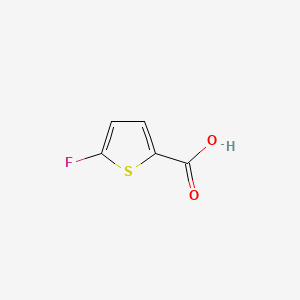

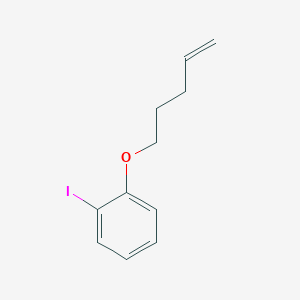



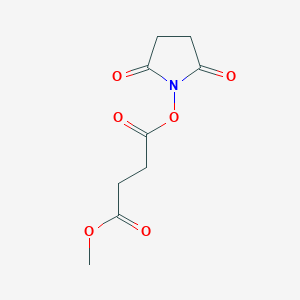
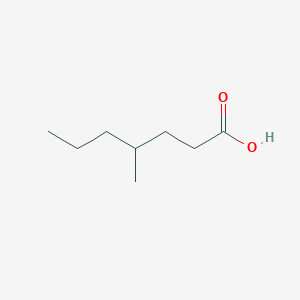
![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)
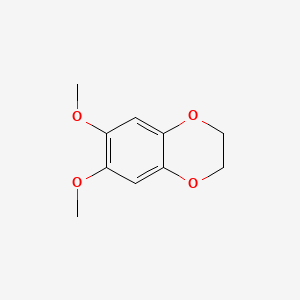
![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
